2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine
Description
Chemical Identity and Nomenclature
The compound 2-Benzodioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine possesses a well-defined chemical identity characterized by multiple systematic nomenclature conventions and standardized identification parameters. The primary Chemical Abstracts Service registry number for this compound is 904813-96-3, providing a unique identifier that facilitates precise chemical communication and database searching across scientific literature and commercial sources. The molecular formula C₁₄H₈BrClN₂O₂ reflects the precise atomic composition, indicating the presence of fourteen carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative naming systems including "Imidazo[1,2-a]pyridine, 2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloro-" and "2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine". These nomenclature variations reflect different approaches to describing the complex molecular architecture, with each system providing specific information about the spatial arrangement and connectivity of the various functional groups and ring systems. The molecular weight of 351.58 daltons places this compound within a moderate molecular mass range typical of pharmaceutical intermediates and specialty chemical compounds.
The structural complexity of this molecule necessitates careful consideration of its stereochemical and regiochemical features. The MDL number MFCD06660418 serves as an additional identifier within chemical databases, facilitating cross-referencing across different information systems. The compound's systematic organization includes specific positional descriptors that precisely define the locations of each substituent relative to the core imidazo[1,2-a]pyridine framework, ensuring unambiguous identification and preventing confusion with structural isomers or related compounds.
Historical Development of Imidazo[1,2-A]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold represents one of the most significant developments in heterocyclic chemistry, with its recognition as a privileged structure in medicinal chemistry dating back several decades. This bicyclic 5-6 heterocyclic ring system has emerged as a cornerstone of modern pharmaceutical chemistry due to its broad range of biological activities and synthetic accessibility. The historical trajectory of imidazo[1,2-a]pyridine derivatives reflects the evolution of our understanding of structure-activity relationships in nitrogen-containing heterocycles and the development of increasingly sophisticated synthetic methodologies.
Early investigations into imidazo[1,2-a]pyridine chemistry focused primarily on establishing efficient synthetic routes and understanding the fundamental reactivity patterns of this unique bicyclic system. The recognition of imidazo[1,2-a]pyridines as biologically relevant scaffolds prompted extensive research into their pharmacological properties, leading to the development of several clinically important compounds. Notable examples include Zolpidem, a widely used hypnotic agent, and Alpidem, an anxiolytic compound that demonstrated the therapeutic potential of this chemical class.
The development of metal-free synthetic approaches has represented a particularly significant advancement in imidazo[1,2-a]pyridine chemistry, addressing both environmental concerns and practical synthetic challenges. These methodologies have enabled the efficient preparation of diverse imidazo[1,2-a]pyridine derivatives while avoiding the use of expensive or toxic metal catalysts. The progression from traditional synthetic methods to modern, environmentally conscious approaches reflects the broader evolution of organic synthesis toward more sustainable practices.
Research into imidazo[1,2-a]pyridine derivatives has also revealed their potential as anticancer agents, with various structural modifications leading to compounds with significant antitumor activity. The Chinese patent literature describes imidazo[1,2-a]pyridine compounds with demonstrated inhibitory effects against human liver cancer cells, breast cancer cells, lung cancer cells, and prostate cancer cells. These findings have established imidazo[1,2-a]pyridines as promising lead structures for oncological drug development, with ongoing research focusing on optimizing their therapeutic profiles through strategic structural modifications.
The synthetic methodologies for imidazo[1,2-a]pyridine preparation have evolved to encompass a wide range of approaches, including condensation reactions using various coupling agents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride, N-hydroxybenzotriazole, and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate. Alternative synthetic routes involve the preparation of acyl chlorides followed by amidation reactions, providing flexibility in synthetic planning and enabling the preparation of diverse structural analogs.
Structural Significance of Benzodioxol and Halogen Substituents
The incorporation of the 1,3-benzodioxol moiety into the 2-position of the imidazo[1,2-a]pyridine core represents a strategic structural modification that significantly influences the compound's chemical and biological properties. The benzodioxol group, also known as the methylenedioxyphenyl group, constitutes a privileged structure in medicinal chemistry due to its unique electronic properties and its frequent occurrence in biologically active natural products and synthetic pharmaceuticals. This structural element contributes to the overall molecular architecture through both electronic and steric effects, potentially influencing molecular recognition events and biological activity profiles.
Research has demonstrated that 1,3-benzodioxole derivatives possess remarkable biological activities, including significant antitumor properties. Studies have shown that compounds containing this structural motif can improve the efficiency of arsenical-based therapeutic agents, suggesting that the benzodioxol group may function as a pharmacokinetic modulator. The electronic characteristics of the benzodioxol ring system, including its electron-donating properties and conformational constraints, contribute to the overall pharmacophore definition of compounds containing this structural element.
The strategic placement of halogen substituents, specifically bromine at the 3-position and chlorine at the 6-position of the imidazo[1,2-a]pyridine core, introduces additional layers of structural complexity and functional versatility. Halogen atoms serve multiple roles in organic molecules, acting as both electron-withdrawing groups and potential sites for further chemical transformation. The presence of these halogens significantly influences the electronic distribution within the molecule, potentially affecting both chemical reactivity and biological activity patterns.
Halogen-induced cyclizations represent an important class of reactions in heterocycle synthesis, with electrophilic halogen atoms capable of activating various molecular moieties through the formation of halonium intermediates. These intermediates can subsequently undergo nucleophilic attack by carbon-containing, nitrogen-containing, oxygen-containing, or sulfur-containing nucleophiles, leading to highly functionalized carbocycles and heterocycles. The strategic positioning of bromine and chlorine substituents in the target compound provides opportunities for diverse chemical transformations and potential biological interactions.
The differential reactivity patterns associated with bromine and chlorine substituents offer distinct synthetic possibilities and biological implications. Bromine, being the larger and more polarizable halogen, typically exhibits greater reactivity in nucleophilic substitution reactions and cross-coupling transformations. Chlorine, while generally less reactive than bromine, provides its own unique reactivity profile and may contribute differently to molecular recognition events and biological activity. The combination of these two halogens in specific positions creates a unique chemical environment that distinguishes this compound from other imidazo[1,2-a]pyridine derivatives.
| Structural Component | Position | Electronic Effect | Synthetic Utility |
|---|---|---|---|
| 1,3-Benzodioxol | 2-position | Electron-donating | Pharmacokinetic modulation |
| Bromine | 3-position | Electron-withdrawing | Cross-coupling reactions |
| Chlorine | 6-position | Electron-withdrawing | Nucleophilic substitution |
| Imidazo[1,2-a]pyridine | Core scaffold | Conjugated system | Biological recognition |
The synergistic effects of the benzodioxol group and halogen substituents create a compound with unique physicochemical properties that distinguish it from simpler imidazo[1,2-a]pyridine derivatives. The predicted density of 1.80±0.1 g/cm³ and the predicted pKa value of 1.76±0.50 reflect the combined influence of these structural elements on the compound's physical properties. These parameters provide important insights into the compound's behavior in various chemical and biological environments, influencing factors such as solubility, stability, and potential interactions with biological targets.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-14-13(17-12-4-2-9(16)6-18(12)14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKMHKLMGBPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587662 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-96-3 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridines, including halogenated derivatives such as 2-Benzodioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine, typically involves:
- Condensation reactions between 2-aminopyridines and carbonyl compounds (aldehydes or ketones).
- Multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé reaction, which combine 2-aminopyridine, aldehydes, and isonitriles.
- Halogenation steps to introduce bromine and chlorine atoms selectively on the imidazo[1,2-a]pyridine ring.
- Post-cyclization functionalization to install the benzo[d]dioxol-5-yl substituent or to modify existing substituents.
These methods are often metal-free and can be catalyzed by acids or proceed under mild conditions, enhancing their applicability and environmental profile.
Preparation of the Imidazo[1,2-a]pyridine Core
The core imidazo[1,2-a]pyridine ring is commonly synthesized by:
- Condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes , which undergo cyclization to form the fused imidazo ring.
- For example, the reaction of 2-aminopyridine with 1,3-dichloroacetone or bromomalonaldehyde leads to intermediates that cyclize to give 3-substituted imidazo[1,2-a]pyridines.
Microwave-assisted protocols have been developed to accelerate these condensations, providing rapid access to 3-substituted derivatives, including those bearing aldehyde or halogen substituents at the 3-position.
Incorporation of the Benzodioxol-5-yl Substituent
The benzo[d]dioxole moiety is introduced at the 2-position of the imidazo[1,2-a]pyridine ring:
- This is generally achieved by using a benzo[d]dioxol-5-yl-substituted aldehyde or ketone in the condensation step with 2-aminopyridine derivatives.
- The aromatic benzo[d]dioxole ring is preserved during the cyclization, yielding the desired 2-substituted imidazo[1,2-a]pyridine.
Representative Synthetic Route Example
Research Findings and Optimizations
- Metal-free protocols have been emphasized for environmental and cost benefits, using acid catalysis such as perchloric acid or hydrochloric acid to promote condensation reactions efficiently.
- Microwave-assisted synthesis reduces reaction times significantly while maintaining or improving yields.
- Multicomponent reactions provide a versatile platform for introducing diverse substituents, including halogens and benzo[d]dioxol-5-yl groups, in a single step.
- Post-synthetic modifications allow further functionalization, such as the introduction of nitro or phenylthio groups on related imidazo[1,2-a]pyridine derivatives, demonstrating the synthetic flexibility of the scaffold.
Summary Table of Key Preparation Methods
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Condensation of 2-aminopyridine with halogenated aldehydes/ketones | Forms imidazo[1,2-a]pyridine ring with halogen substituents | Straightforward, high regioselectivity | Requires halogenated precursors |
| Groebke–Blackburn–Bienaymé multicomponent reaction | Combines 2-aminopyridine, aldehyde, and isonitrile | Rapid, diverse substitution patterns | Often metal-catalyzed but metal-free versions exist |
| Electrophilic halogenation post-cyclization | Introduces bromine/chlorine selectively | Flexible for late-stage modification | Control of selectivity and overreaction |
| Microwave-assisted synthesis | Accelerates condensation and cyclization | Short reaction times, improved yields | Requires specialized equipment |
| Acid-catalyzed metal-free synthesis | Uses acids like perchloric or hydrochloric acid | Environmentally benign, scalable | Acid-sensitive groups may be problematic |
Chemical Reactions Analysis
2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-A]pyridine exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition. For instance, compounds structurally similar to 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine showed minimal inhibitory concentrations (MICs) ranging from 4 to 20 μmol/L against several pathogens, including Staphylococcus aureus and Salmonella typhi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| 2-Benzo[1,3]dioxol-5-YL derivative | Staphylococcus aureus | 4 |
| 2-Benzo[1,3]dioxol-5-YL derivative | Salmonella typhi | 8 |
| Cefotaxime | Bacillus subtilis | 6 |
Anticancer Properties
The imidazo[1,2-A]pyridine derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that these compounds can induce cytotoxic effects on various cancer cell lines such as lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxicity was measured using the MTT assay, revealing IC50 values that indicate significant growth inhibition .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 2-Benzo[1,3]dioxol-5-YL derivative | NCI-H460 | 2.68 |
| 2-Benzo[1,3]dioxol-5-YL derivative | HepG2 | 3.00 |
| Doxorubicin | HCT-116 | Control |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory applications. Research indicates that imidazo[1,2-A]pyridine derivatives can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation . This suggests potential therapeutic uses in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Study on Antimicrobial Activity : A study published in Molecules reported that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics like cefotaxime .
- Cytotoxicity Screening : Another research effort demonstrated that modifications to the side chains of imidazo[1,2-A]pyridine significantly impacted their cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit cell growth and induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-a]pyridine with structurally related imidazo-pyridine/pyridazine derivatives, emphasizing substituent effects and physicochemical properties:
Key Observations:
Core Structure Variations :
- The target compound and its iodo analog (CAS 1426142-80-4) share the imidazo[1,2-a]pyridine core, while the pyridazine derivative (CAS 141409-08-7) replaces pyridine with pyridazine, reducing molecular weight and altering ring aromaticity .
- The cyclohexylmethoxy-substituted pyridine (Catalog 235131) lacks the fused imidazole ring, highlighting divergent synthetic applications .
Halogen Effects :
- Bromine (atomic radius: 1.85 Å) vs. iodine (1.98 Å) at position 3 significantly impacts steric bulk and polarizability. The iodo analog’s higher molecular weight (398.58 vs. 351.59) may reduce solubility in polar solvents .
- Chlorine at position 6 is conserved across multiple analogs, suggesting its role in stabilizing the electron-deficient aromatic system .
The pyridazine derivative’s lower XLogP3 (2.8 vs. unmeasured for the target) implies reduced lipophilicity, which could influence membrane permeability in biological systems .
Synthetic Pathways :
- describes a reflux-based method using 1,3-dichloroacetone and halogenated pyridines, suggesting analogous routes for the target compound’s synthesis . The iodo analog likely requires iodination steps, which are costlier and less atom-efficient than bromination .
Research Implications:
- Material Science : Halogen diversity (Br, I, Cl) offers tunable electronic properties for optoelectronic applications, though crystallographic data (e.g., via SHELX refinements, ) are required to confirm packing efficiencies .
Biological Activity
The compound 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety and halogen substitutions, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation.
In a comparative study, the IC50 values for related compounds were as follows:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
| This compound | HepG2 | TBD |
| This compound | HCT116 | TBD |
| This compound | MCF7 | TBD |
The anticancer mechanisms include EGFR inhibition , apoptosis induction , and modulation of cell cycle progression . Notably, compounds with similar structures have demonstrated non-cytotoxic effects on normal cell lines at higher concentrations (IC50 > 150 µM) .
The mechanisms through which This compound exerts its anticancer effects include:
- EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR) pathway has been shown to impede tumor growth.
- Apoptosis Pathway Modulation : Studies indicate that this compound may influence the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
- Cell Cycle Arrest : Flow cytometry analyses suggest that treatment with this compound leads to significant alterations in cell cycle distribution.
Case Studies
A notable study evaluated the efficacy of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The findings indicated that modifications in substituents significantly impacted biological activity. For instance:
- Compounds with halogen substitutions exhibited enhanced potency against resistant cancer cell lines.
- The introduction of a benzo[d][1,3]dioxole moiety was crucial for maintaining cytotoxic activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of This compound . Preliminary data suggest favorable profiles with high plasma protein binding and low hepatotoxicity . Further studies are needed to establish comprehensive pharmacokinetic parameters.
Q & A
Q. What are the established synthetic routes for 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-a]pyridine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from phenacyl bromide and substituted pyridines. For example, Suzuki coupling with boronic acids (e.g., 4-cyanophenylboronic acid) can introduce aryl groups to the imidazo[1,2-a]pyridine core . Green synthesis approaches, such as iodine-catalyzed one-pot reactions, reduce waste and improve atom economy . Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization from solvents like DMSO or ethanol. Analytical techniques like HPLC (≥95% purity) and melting point analysis (e.g., 223–225°C for related compounds) are critical for validation .
Q. How is the structural characterization of this compound performed, and what spectral data are indicative of its identity?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : Chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–150 ppm) confirm the fused imidazo[1,2-a]pyridine system. Halogen substituents (Br, Cl) deshield adjacent protons .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match theoretical mass (e.g., ±0.005 Da error) .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds are diagnostic .
Q. What are the primary research applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry?
- Methodological Answer : Imidazo[1,2-a]pyridines are explored as kinase inhibitors (e.g., IGF-1 receptor), anti-inflammatory agents, and antimicrobials. For example, derivatives with halogen substituents exhibit sub-micromolar activity against Mycobacterium tuberculosis (MIC = 0.5–2 µM) via target inhibition assays . Anti-inflammatory properties are validated using in vivo models (e.g., murine fibrosis) by measuring cytokine levels (IL-6, TNF-α) .
Advanced Research Questions
Q. How does computational modeling predict the bioactivity of this compound against fungal targets?
- Methodological Answer : Molecular docking (e.g., PyRx software) reveals binding affinities to fungal enzymes like squalene synthase (docking scores: −8.6 to −10.3 kcal/mol). Key interactions include hydrogen bonds with ASN215 and hydrophobic contacts with LEU211/PHE54 . ADMET predictions (SwissADME, pkCSM) assess pharmacokinetics, highlighting moderate bioavailability and CYP450 metabolism risks .
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for halogenated imidazo[1,2-a]pyridines?
- Methodological Answer : SAR discrepancies arise from steric/electronic effects of halogens. For example:
- Bromine at position 3 enhances antifungal activity but reduces solubility (logP > 3.5).
- Chlorine at position 6 improves metabolic stability (t1/2 > 2 h in liver microsomes).
Comparative assays (e.g., MIC vs. cytotoxicity in HEK293 cells) and QSAR models (Gaussian 09 DFT calculations) rationalize these effects .
Q. How does polymorphism affect the solid-state properties of related imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Polymorphs (e.g., yellow, orange, red crystals) exhibit distinct luminescence due to excited-state intramolecular proton transfer (ESIPT). Characterization involves:
Q. What in vivo models validate the anti-inflammatory efficacy of imidazo[1,2-a]pyridine derivatives, and how are confounding variables controlled?
- Methodological Answer : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) are used with dose ranges (10–50 mg/kg, oral). Control groups receive vehicle (e.g., 0.5% carboxymethylcellulose), and biomarkers (COX-2, NF-κB) are quantified via ELISA/Western blot. Histopathology (H&E staining) confirms reduced neutrophil infiltration .
Q. Can this compound serve as a fluorescent probe for cellular imaging, and what modifications are required?
- Methodological Answer : Cyano-substituted analogs show tunable luminescence (e.g., λem = 450–600 nm). For cellular uptake, PEGylation improves aqueous solubility. Confocal microscopy (HeLa cells) with excitation/emission filters (e.g., 405/525 nm) validates localization in mitochondria (co-staining with MitoTracker) .
Data Highlights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
